N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound contains several functional groups, including a pyrazolo[4,3-c]pyridine ring, a carboxamide group, and a 4-fluoro-3-nitrophenyl group. These groups could potentially give the compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]pyridine ring, the carboxamide group, and the 4-fluoro-3-nitrophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the nitro group on the phenyl ring could potentially be reduced .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could potentially make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Selective and Orally Efficacious Inhibitors
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors demonstrates the application of structurally related compounds in targeting specific enzymes involved in cancer growth and metastasis. These compounds, through strategic modifications, have shown improved enzyme potency and selectivity, leading to complete tumor stasis in certain cancer models following oral administration (Schroeder et al., 2009).
Potassium-Competitive Acid Blockers
The synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines reveal their potential as potassium-competitive acid blockers (P-CABs), highlighting the structural and functional versatility of pyridine derivatives in developing new therapeutic agents. These compounds exhibit excellent physicochemical and pharmacological properties, underscoring the significance of chemical structure in determining biological activity and drug efficacy (Palmer et al., 2007).
Cytotoxic Evaluation
The synthesis and cytotoxic evaluation of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues against breast cancer cell lines illustrate the potential of pyrazole derivatives in cancer treatment. This research demonstrates the importance of structural modifications in enhancing cytotoxicity against specific cancer cell lines, with certain analogues showing promising results comparable to standard drugs (Ahsan et al., 2018).
Mycobacterium tuberculosis Inhibitors
The development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors showcases the application of pyrazolo[4,3-c]pyridine derivatives in addressing infectious diseases. These compounds were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating tuberculosis (Samala et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c1-2-10-26-12-16(21(29)24-14-8-9-18(23)19(11-14)28(31)32)20-17(13-26)22(30)27(25-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWKDTLMORVLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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